2-Thiazol-2-yl-propan-2-ol

Medicinal Chemistry Lipophilicity ADME

2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4), also known as α,α-dimethyl-2-thiazolemethanol, is a heterocyclic organic compound featuring a thiazole ring and a tertiary alcohol group. It is widely recognized as a versatile small molecule scaffold and building block.

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
CAS No. 16077-78-4
Cat. No. B176019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazol-2-yl-propan-2-ol
CAS16077-78-4
Molecular FormulaC6H9NOS
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CS1)O
InChIInChI=1S/C6H9NOS/c1-6(2,8)5-7-3-4-9-5/h3-4,8H,1-2H3
InChIKeyMWGMIUFKOSHPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4): A Versatile Thiazole Building Block for Medicinal Chemistry and Organic Synthesis


2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4), also known as α,α-dimethyl-2-thiazolemethanol, is a heterocyclic organic compound featuring a thiazole ring and a tertiary alcohol group . It is widely recognized as a versatile small molecule scaffold and building block . Key physicochemical properties include a molecular weight of 143.21 g/mol, a predicted density of 1.195 g/cm³, and a boiling point of 210.3°C at 760 mmHg .

The Procurement Risk of 'Similar' Thiazole Alcohols: Why 2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4) is Not Interchangeable


The presence of a tertiary alcohol group directly attached to the thiazole ring in 2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4) fundamentally alters its physicochemical and chemical reactivity profile compared to its primary and secondary alcohol analogs, as well as more heavily functionalized derivatives . Simple substitution with compounds like 2-(thiazol-2-yl)ethanol or 1-(thiazol-2-yl)propan-2-ol cannot be made without significant risk. As the evidence below demonstrates, these structural variations lead to quantifiable differences in lipophilicity, boiling point, and synthetic utility. Such deviations can critically impact reaction yields, purification strategies, and ultimately, the success of a synthetic pathway or biological assay . Therefore, maintaining the precise chemical identity is not a matter of preference but a strict requirement for experimental reproducibility and procurement integrity.

Quantitative Differentiation Guide for 2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4) vs. Closest Analogs


Increased Lipophilicity vs. 2-(Thiazol-2-yl)ethanol Drives Differential Pharmacokinetic and Purification Behavior

2-Thiazol-2-yl-propan-2-ol (target) exhibits a predicted LogP (ACD/LogP) of 1.00, which is 2.1-fold higher than the LogP of 0.47 for 2-(thiazol-2-yl)ethanol, a close primary alcohol analog . A second computational source predicts an even higher LogP of 1.37 for the target compound, reinforcing its more lipophilic character .

Medicinal Chemistry Lipophilicity ADME Chromatography

Elevated Boiling Point vs. 1-(Thiazol-2-yl)propan-2-ol Enables Wider Thermal Processing Window

The target compound, 2-Thiazol-2-yl-propan-2-ol, possesses a boiling point of 210.3 °C at 760 mmHg . In contrast, a structural isomer, 1-(thiazol-2-yl)propan-2-ol, has a substantially lower reported boiling point of 177.1 °C [1]. This difference of 33.2 °C is a quantifiable, significant variation that arises from the differing positions of the thiazole and alcohol moieties.

Synthetic Chemistry Thermal Stability Process Engineering Distillation

Unambiguous Identity as a Non-Organotin Building Block vs. a Heavier Stannylated Derivative

2-Thiazol-2-yl-propan-2-ol (MW 143.21 g/mol) serves as a fundamental, metal-free scaffold for thiazole derivatization . A functionalized analog, 2-(4-(tributylstannyl)thiazol-2-yl)propan-2-ol (CAS 1245816-16-3), is specifically used for Stille cross-coupling reactions . This analog is approximately 3X heavier (MW 432.25 g/mol), contains tin, and is subject to more stringent safety and handling regulations (including acute toxicity and environmental hazards) .

Medicinal Chemistry Synthetic Methodology Safety Cost-Efficiency

High-Value Application Scenarios for 2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4) Based on Quantitative Evidence


Medicinal Chemistry: Design of Lipophilic Thiazole-Containing Drug Candidates

The higher LogP of 2-Thiazol-2-yl-propan-2-ol (1.00-1.37) compared to the primary alcohol analog (0.47) makes it a preferred scaffold for designing compounds intended to cross biological membranes or engage lipophilic binding pockets . Its moderate lipophilicity can improve passive permeability while the tertiary alcohol maintains hydrogen-bonding capacity, a key balance for oral bioavailability .

Organic Synthesis: High-Temperature Reactions Requiring a Robust Solvent or Reagent

With a boiling point of 210.3 °C, this compound can be employed in reaction conditions that require elevated temperatures for extended periods, where lower-boiling isomers would evaporate or degrade . This is particularly valuable in nucleophilic substitutions or cycloadditions where thermal activation is necessary for reaction progression or completion.

Process R&D: Cost-Effective Scale-Up of Thiazole Intermediates

For process chemists, selecting the simple 2-Thiazol-2-yl-propan-2-ol scaffold over a heavier, functionalized analog like the tributylstannyl derivative offers clear advantages in cost, atom economy, and safety during scale-up . The metal-free nature simplifies work-up and purification, reducing overall production costs and minimizing hazardous waste streams .

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